molecular formula C42H52N4O6 B13144526 1,4,5,8-Tetraamino-2,7-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione CAS No. 88600-97-9

1,4,5,8-Tetraamino-2,7-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione

Cat. No.: B13144526
CAS No.: 88600-97-9
M. Wt: 708.9 g/mol
InChI Key: KDAWJYBKIMRTFQ-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2,7-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione is a complex organic compound with a molecular formula of C28H24N4O4. This compound is known for its unique structure, which includes multiple amino groups and phenoxy groups attached to an anthracene-9,10-dione core. It has applications in various fields, including materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, anthracene, is nitrated to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.

    Etherification: The amino groups are then reacted with 3-(octyloxy)phenol in the presence of a base to form the phenoxy groups.

    Oxidation: Finally, the anthracene core is oxidized to form the anthracene-9,10-dione structure.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The anthracene core can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and phenoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Tin(II) chloride, iron powder.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield various amino-substituted anthracene derivatives.

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione has several scientific research applications:

    Materials Science: Used in the development of organic semiconductors and conductive polymers.

    Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Biological Studies: Investigated for its potential interactions with biological macromolecules.

    Medicinal Chemistry: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets. The compound’s multiple amino groups can form hydrogen bonds and interact with various biological molecules. The anthracene core can participate in π-π stacking interactions, which are crucial for its electronic properties. These interactions can affect cellular pathways and molecular functions, making it a valuable compound for research in various fields.

Comparison with Similar Compounds

Similar Compounds

    1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar structure but with different substituents on the phenoxy groups.

    2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Another anthracene derivative with different functional groups.

Uniqueness

1,4,5,8-Tetraamino-2,7-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione is unique due to its specific combination of amino and phenoxy groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring precise molecular interactions and electronic characteristics.

Properties

CAS No.

88600-97-9

Molecular Formula

C42H52N4O6

Molecular Weight

708.9 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,7-bis(3-octoxyphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C42H52N4O6/c1-3-5-7-9-11-13-21-49-27-17-15-19-29(23-27)51-33-25-31(43)35-37(39(33)45)42(48)38-36(41(35)47)32(44)26-34(40(38)46)52-30-20-16-18-28(24-30)50-22-14-12-10-8-6-4-2/h15-20,23-26H,3-14,21-22,43-46H2,1-2H3

InChI Key

KDAWJYBKIMRTFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC(=C5)OCCCCCCCC)N)N

Origin of Product

United States

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